5-Hydroxy-6,7-dimethoxychromen-2-one
CAS No.: 28449-62-9
Cat. No.: VC20760662
Molecular Formula: C11H10O5
Molecular Weight: 222.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 28449-62-9 |
---|---|
Molecular Formula | C11H10O5 |
Molecular Weight | 222.19 g/mol |
IUPAC Name | 5-hydroxy-6,7-dimethoxychromen-2-one |
Standard InChI | InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)10(13)11(8)15-2/h3-5,13H,1-2H3 |
Standard InChI Key | KCPNDUHAXDHRKX-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C2C=CC(=O)OC2=C1)O)OC |
Canonical SMILES | COC1=C(C(=C2C=CC(=O)OC2=C1)O)OC |
Appearance | Powder |
Chemical Characteristics
5-Hydroxy-6,7-dimethoxychromen-2-one has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀O₅ |
Molecular Weight | 222.19 g/mol |
CAS Number | 28449-62-9 |
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 421.9 ± 45.0 °C at 760 mmHg |
Flash Point | 170.0 ± 22.2 °C |
The structure of the compound consists of a chromenone core with hydroxyl and methoxy substituents at specific positions, which contribute to its biological activity and solubility properties .
Sources
5-Hydroxy-6,7-dimethoxychromen-2-one has been identified in various plant species, particularly within the genus Artemisia. Notable sources include:
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Artemisia annua
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Artemisia capillaris
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Artemisia monosperma
These plants are known for their medicinal properties and have been used in traditional medicine for centuries .
Biological Activities
Research has demonstrated that 5-Hydroxy-6,7-dimethoxychromen-2-one exhibits several promising biological activities:
Anti-inflammatory Effects
In vitro studies suggest that this compound may act as an inhibitor of pro-inflammatory cytokines by modulating pathways associated with Interleukin-1 receptor (IL-1R) and Tumor Necrosis Factor receptor (TNF-R). Molecular docking studies indicate strong binding affinities to these receptors, suggesting its potential as an anti-inflammatory agent .
Anticancer Potential
Preliminary studies indicate that 5-Hydroxy-6,7-dimethoxychromen-2-one may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further exploration in cancer therapy .
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:
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A study highlighted the synthesis of various substituted chromenones and their evaluation for anti-inflammatory and antioxidant activities.
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Another research paper detailed the molecular structure and metabolic stability of novel derivatives, assessing their potential therapeutic applications in inflammatory diseases and cancer .
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